2-Pyridinepropanenitrile,beta-hydroxy-,(betaS)-(9CI)
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Overview
Description
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is a chemical compound that belongs to the class of organic compounds known as nitriles. These compounds contain a cyano group (-C≡N) attached to a carbon atom. The presence of a beta-hydroxy group indicates that there is a hydroxyl group (-OH) attached to the beta carbon relative to the nitrile group. The (betaS) notation suggests that the compound has a specific stereochemistry at the beta carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of pyridine with acrylonitrile in the presence of a base to form 2-pyridinepropanenitrile. The beta-hydroxy group can then be introduced through a stereoselective reduction or hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents, catalysts, and reaction conditions would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-pyridinepropanal or 2-pyridinepropanoic acid.
Reduction: Formation of 2-pyridinepropanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The beta-hydroxy group and nitrile group could play roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinepropanenitrile: Lacks the beta-hydroxy group.
2-Pyridinepropanamine: Contains an amine group instead of a nitrile group.
2-Pyridinepropanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is unique due to its specific stereochemistry and the presence of both a nitrile and a beta-hydroxy group. This combination of functional groups and stereochemistry can impart unique chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3S)-3-hydroxy-3-pyridin-2-ylpropanenitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6,8,11H,4H2/t8-/m0/s1 |
InChI Key |
TWNYGRLPYHHNTN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CC#N)O |
Canonical SMILES |
C1=CC=NC(=C1)C(CC#N)O |
Origin of Product |
United States |
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